

Application Notes and Protocols for MMB-ICA

Synthesis and Research

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Compound of Interest

Compound Name: *Mmb-ica*

Cat. No.: B15600797

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Introduction

MMB-ICA, with the chemical name N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester (CAS No. 1188516-52-0), is an analytical reference standard and a key chemical intermediate. It is primarily recognized as a metabolite of the synthetic cannabinoid MMB-CHMICA and serves as a precursor in the synthesis of other psychoactive substances, such as 5-chloro AMB-PICA. Understanding the synthesis, detection, and biological context of **MMB-ICA** is crucial for forensic analysis, toxicology studies, and in the development of countermeasures to the public health challenges posed by synthetic cannabinoids. These application notes provide detailed protocols for the synthesis of **MMB-ICA**, its analytical detection, and an overview of the relevant biological signaling pathways of its parent compounds.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data related to MMB-CHMICA, the parent compound of **MMB-ICA**, and other relevant synthetic cannabinoids. This data is essential for understanding the potency and metabolic profile of these substances.

Table 1: In Vitro Activity of MMB-CHMICA and Related Synthetic Cannabinoids

Compound	Receptor	Assay Type	EC50 (nM)	Efficacy (%)	Reference
MDMB-CHMICA	CB1	cAMP accumulation	0.14	94	[1]
JWH-018	CB1	cAMP accumulation	1.13	-	[1]
AB-CHMINACA	CB1	cAMP accumulation	0.27	-	[1]

Table 2: Metabolic Kinetic Parameters of MMB-CHMICA

Enzyme	K_m (µM)	Relative V_max (AU/min/mg)	Relative in vitro CL_int (AU/min/mg/µM)	Reference
hCES1b	39.3	20.8	0.53	[2]

Table 3: Reported Concentrations of MDMB-CHMICA in Forensic Cases

Biological Matrix	Concentration	Case Details	Reference
Antemortem Blood	5.6 ng/mL	Fatal intoxication	[3]
Postmortem Brain	2.6 ng/g	Fatal intoxication (4 days post-ingestion)	[3]

Experimental Protocols

Protocol 1: Synthesis of MMB-ICA (N-(1H-indol-3-ylcarbonyl)-L-valine, methyl ester)

This protocol outlines a generalized two-step synthesis for **MMB-ICA**, involving the preparation of the necessary precursors followed by an amide coupling reaction.

Step 1: Preparation of Precursors

- L-valine methyl ester hydrochloride: This precursor can be synthesized from L-valine and methanol using a suitable esterification method, such as the reaction with thionyl chloride in methanol. A detailed procedure is described in patent CN101898973A[4].
- Indole-3-carboxylic acid: This starting material is commercially available. If synthesis is required, it can be prepared via various methods, including the carboxylation of indole.

Step 2: Amide Coupling Reaction

This generalized protocol is based on standard amide bond formation techniques using a coupling agent.

Materials:

- Indole-3-carboxylic acid
- L-valine methyl ester hydrochloride
- Coupling agent (e.g., EDC, HATU)
- Base (e.g., DIPEA, triethylamine)
- Anhydrous solvent (e.g., DMF, DCM)
- Reaction vessel (round-bottom flask)
- Magnetic stirrer and stir bar
- Standard laboratory glassware for work-up and purification
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

- In a clean, dry round-bottom flask, dissolve indole-3-carboxylic acid (1 equivalent) in the anhydrous solvent.

- Add the coupling agent (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
- In a separate flask, neutralize L-valine methyl ester hydrochloride (1 equivalent) with the base (1.1 equivalents) in the anhydrous solvent.
- Slowly add the neutralized L-valine methyl ester solution to the activated indole-3-carboxylic acid mixture.
- Add any additional base (1-2 equivalents) to the reaction mixture to facilitate the coupling.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **MMB-ICA**.

Protocol 2: Analytical Detection of **MMB-ICA** in Urine Samples by LC-MS/MS

This protocol provides a general workflow for the detection and quantification of **MMB-ICA** as a metabolite in urine samples, a common practice in forensic toxicology.

Materials:

- Urine sample
- **MMB-ICA** analytical standard
- Internal standard (e.g., a deuterated analog)

- Enzyme for hydrolysis (e.g., β -glucuronidase)
- Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
- LC-MS/MS system with a suitable column (e.g., C18)
- Mobile phases (e.g., water and acetonitrile with formic acid)

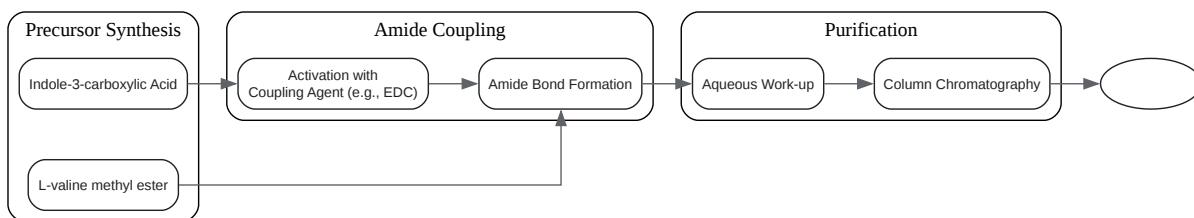
Procedure:

- Sample Preparation:
 - To a known volume of urine, add the internal standard.
 - If necessary, perform enzymatic hydrolysis to cleave glucuronide conjugates by adding β -glucuronidase and incubating at an appropriate temperature and pH.
 - Perform sample clean-up and concentration using either SPE or LLE.
 - For SPE, condition the cartridge, load the sample, wash, and elute the analyte.
 - For LLE, extract the sample with a suitable organic solvent.
 - Evaporate the eluate or organic extract to dryness and reconstitute in the initial mobile phase.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Separate the analytes using a gradient elution on a C18 column.
 - Detect and quantify **MMB-ICA** using multiple reaction monitoring (MRM) mode. Select specific precursor and product ion transitions for **MMB-ICA** and the internal standard for optimal sensitivity and selectivity.
- Data Analysis:

- Create a calibration curve using the **MMB-ICA** analytical standard at various concentrations.
- Quantify the concentration of **MMB-ICA** in the urine sample by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizations

MMB-ICA Synthesis Workflow



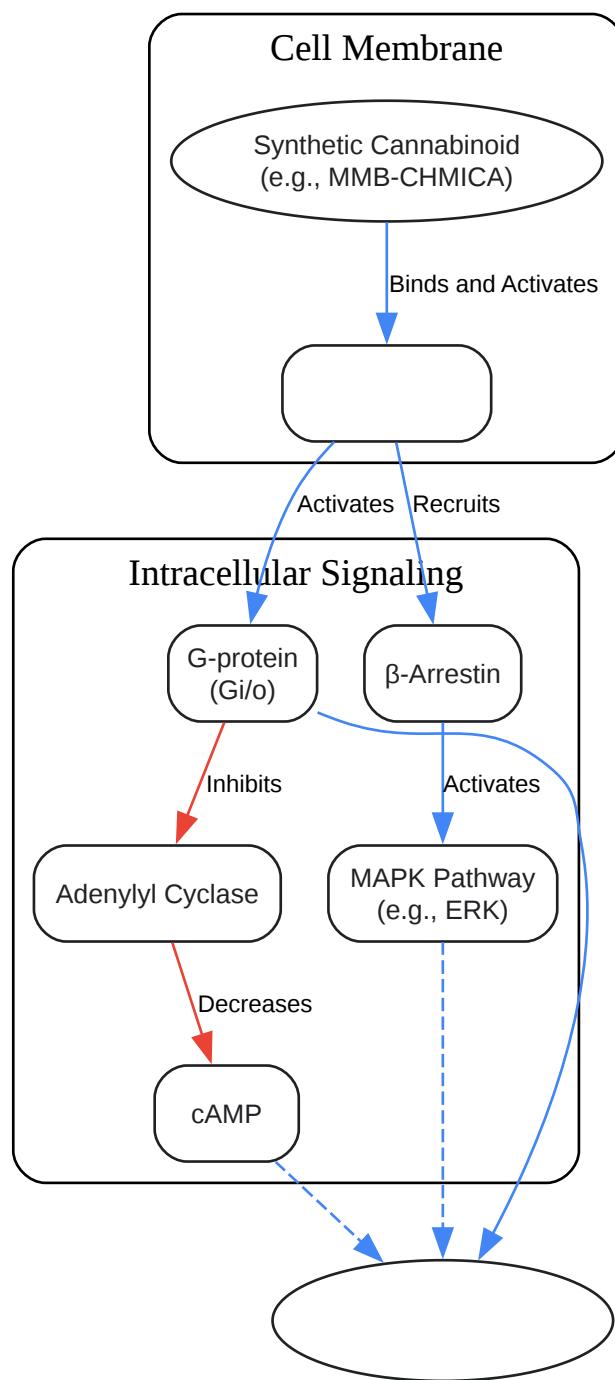
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Caption: Generalized workflow for the synthesis of **MMB-ICA**.

Metabolic Pathway of MMB-CHMICA to MMB-ICA

Caption: Metabolic conversion of MMB-CHMICA to **MMB-ICA**.

General Signaling Pathway of Synthetic Cannabinoids



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Caption: Simplified signaling pathway of synthetic cannabinoids via the CB1 receptor.

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